

Discovery and first synthesis of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2-methylpropan-2-amine

Cat. No.: B8737033

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **1-Chloro-2-methylpropan-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **1-Chloro-2-methylpropan-2-amine**, a key intermediate in various chemical syntheses. While a singular, definitive publication detailing the "first synthesis" of this compound is not readily apparent in surveyed historical literature, this guide elucidates the most probable and historically relevant synthetic pathways. Furthermore, it presents contemporary, optimized protocols, detailed characterization data, and essential safety information. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering both historical context and practical, actionable laboratory procedures.

Introduction and Retrosynthetic Analysis

1-Chloro-2-methylpropan-2-amine, also known as N-chloro-tert-butylamine, is a member of the N-haloamine class of compounds. These molecules are characterized by a nitrogen-halogen bond and are recognized for their utility as reactive intermediates in organic synthesis. The electrophilic nature of the chlorine atom in N-chloroamines allows them to participate in a variety of reactions, including the synthesis of nitrogen-containing heterocycles and other complex amines.

A retrosynthetic analysis of **1-Chloro-2-methylpropan-2-amine** points to a straightforward and logical disconnection at the nitrogen-chlorine bond. This suggests that the most direct synthetic approach is the N-chlorination of the corresponding primary amine, 2-methylpropan-2-amine (tert-butylamine).

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of **1-Chloro-2-methylpropan-2-amine**.

Plausible First Synthesis: N-Chlorination with Hypochlorite

The mid-20th century saw extensive research into the synthesis and reactions of chloramines, largely driven by their use as disinfectants and intermediates. A plausible "first synthesis" of **1-Chloro-2-methylpropan-2-amine** would have likely employed a readily available and potent chlorinating agent such as sodium or calcium hypochlorite. The reaction of a primary amine with sodium hypochlorite is a well-established method for the preparation of N-chloroamines.

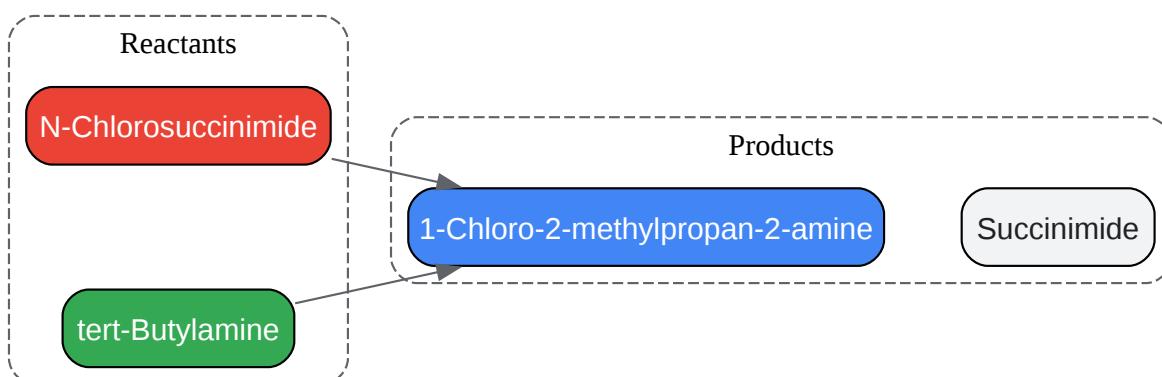
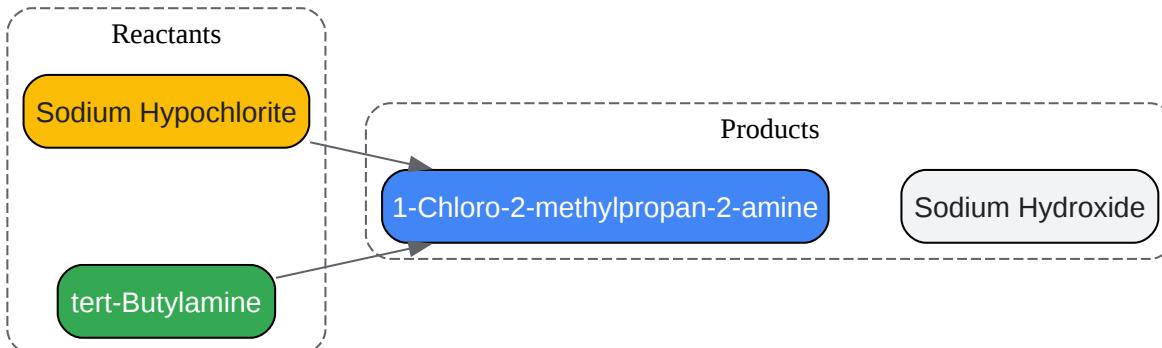
Underlying Principles and Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the amine on the electrophilic chlorine of hypochlorous acid (formed *in situ* from hypochlorite in the presence of an acid or water). The reaction is typically carried out at low temperatures to minimize the decomposition of the often-unstable N-chloroamine product.

Detailed Experimental Protocol

Materials:

- 2-Methylpropan-2-amine (tert-butylamine)
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined by titration)
- Diethyl ether
- Anhydrous sodium sulfate



- Ice bath
- Separatory funnel

Procedure:

- A solution of 2-methylpropan-2-amine (1.0 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- A pre-cooled aqueous solution of sodium hypochlorite (1.05 equivalents) is added dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0-5 °C.
- After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.
- The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with two portions of diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure at low temperature to yield crude **1-Chloro-2-methylpropan-2-amine**.

Self-Validation and Trustworthiness: The progress of the reaction can be monitored by testing for the presence of active chlorine using potassium iodide-starch paper. The disappearance of the starting amine can be monitored by thin-layer chromatography (TLC).

Reaction Scheme: N-Chlorination with Hypochlorite

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Chloro-2-methylpropan-2-amine** using N-Chlorosuccinimide.

Physicochemical Properties and Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized **1-Chloro-2-methylpropan-2-amine**.

Property	Value	Reference
CAS Number	30533-55-2	[1]
Molecular Formula	C ₄ H ₁₀ ClN	[1]
Molecular Weight	107.58 g/mol	[1]
Appearance	Not specified, likely a liquid	
Boiling Point	126.2 °C at 760 mmHg	[2]
Density	0.98 g/cm ³	[2]
Flash Point	30.1 °C	[2]

Hydrochloride Salt Properties:

Property	Value	Reference
CAS Number	23184-92-1	[2] [3]
Molecular Formula	C ₄ H ₁₁ Cl ₂ N	[3]
Molecular Weight	144.04 g/mol	[3]
Appearance	Powder	
Melting Point	192-194 °C	

Spectroscopic Data

- ¹H NMR (CDCl₃): δ ~2.9 (s, 2H, -CH₂Cl), ~1.3 (s, 6H, -C(CH₃)₂), ~1.2 (s, 2H, -NH₂). Note: The amino protons may be broad and their chemical shift can vary with concentration and solvent.
- ¹³C NMR (CDCl₃): δ ~58 (-C(CH₃)₂), ~50 (-CH₂Cl), ~28 (-C(CH₃)₂).
- IR (neat): ν ~3300-3400 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1470 cm⁻¹ (C-H bend), ~750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry (EI): m/z 107 (M⁺), 92 (M⁺ - CH₃), 72 (M⁺ - Cl). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.

Safety and Handling

1-Chloro-2-methylpropan-2-amine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is harmful if swallowed and may cause skin and eye irritation. [3]

Conclusion

While the precise historical "discovery" of **1-Chloro-2-methylpropan-2-amine** remains elusive in readily accessible literature, its synthesis can be reliably achieved through well-established N-chlorination methodologies. This guide has provided a plausible historical synthesis protocol alongside a modern, optimized procedure using NCS. The detailed experimental steps, characterization data, and safety information presented herein are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this valuable chemical intermediate.

References

- Raleigh, C. W., & Mesiah, R. N. (1966). U.S. Patent No. 3,254,952. Washington, DC: U.S.
- LookChem. (n.d.). **1-chloro-2-methylpropan-2-amine**.
- Thomas, E. L., Grisham, M. B., & Jefferson, M. M. (1986). Preparation and characterization of chloramines. Methods in Enzymology, 132, 569-585. URL
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 407726, **1-Chloro-2-methylpropan-2-amine**.
- ResearchGate. (n.d.). α -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.
- Krasowska, D., & Kavala, M. (2010). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
- Sisler, H. H., & Mattair, R. (1950). U.S. Patent No. 4,789,539. Washington, DC: U.S.
- Veeraiah, M. K., & Kumar, A. (2014). Oxidation of n-Propylamine and n-Butylamine by ChloramineB and Chloramine-T in Basic Medium: A Kinetic Study. International Journal of Chemical Kinetics, 46(10), 577-587.
- Charpentier, P. (1981). EP Patent No. 0040153B1.

- CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents. (n.d.).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23045619, **1-Chloro-2-methylpropan-2-amine** hydrochloride.
- Sigma-Aldrich. (n.d.). **1-chloro-2-methylpropan-2-amine** hydrochloride.
- Bunkan, A. J. C., et al. (2015). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. *The Journal of Physical Chemistry A*, 119(40), 10148-10161.
- Kovacic, P., Lowery, M. K., & Field, K. W. (1970). Chemistry of N-bromamines and N-chloramines. *Chemical Reviews*, 70(6), 639-665. URL
- Wikipedia contributors. (2024, October 26). tert-Butylamine. In Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6385, tert-Butylamine.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- CHEM21. (n.d.). Case Study: Formation of N-chloramines in Flow.
- Talybov, A. H., & Al-Youbi, A. O. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media. *Green and Sustainable Chemistry*, 3(1), 31-35.
- Strieth-Kalthoff, F., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
- Organic Chemistry Portal. (n.d.). N-Chlorinations.
- Wikipedia contributors. (2024, November 11). Chloral hydrate. In Wikipedia, The Free Encyclopedia.
- Yang, X., et al. (2017). Formation of organic chloramines during chlorination of 18 compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Chloro-2-methylpropan-2-amine | C4H10ClN | CID 407726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]

- 3. 1-Chloro-2-methylpropan-2-amine hydrochloride | C4H11Cl2N | CID 23045619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and first synthesis of 1-Chloro-2-methylpropan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8737033#discovery-and-first-synthesis-of-1-chloro-2-methylpropan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com